1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea
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Overview
Description
1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea involves the reaction of furan-2-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)ethanone: A furan derivative with similar structural features but different functional groups.
(E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: Another furan derivative with distinct biological activities.
Uniqueness
1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea is unique due to its combination of furan rings and thiourea moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
1-[(Z)-1-(furan-2-yl)ethylideneamino]-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H13N3O2S/c1-9(11-5-3-7-17-11)14-15-12(18)13-8-10-4-2-6-16-10/h2-7H,8H2,1H3,(H2,13,15,18)/b14-9- |
InChI Key |
OQCCULIARBDKEF-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)NCC1=CC=CO1)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CO1)C2=CC=CO2 |
Origin of Product |
United States |
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